Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, an amino group, and a hydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-aminobenzophenone with methyl 4-hydroxyphenylacetate under basic conditions to form the desired intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with appropriate reagents to form the final product. This step often requires the use of catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzoyl group can be reduced to form benzyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinone derivatives, benzyl derivatives, and various substituted phenylpropanoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of key enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-benzoylphenyl)amino]-3-(4-methoxyphenyl)propanoate
- Methyl 2-[(2-benzoylphenyl)amino]-3-(4-chlorophenyl)propanoate
- Methyl 2-[(2-benzoylphenyl)amino]-3-(4-nitrophenyl)propanoate
Uniqueness
Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-(2-benzoylanilino)-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-28-23(27)21(15-16-11-13-18(25)14-12-16)24-20-10-6-5-9-19(20)22(26)17-7-3-2-4-8-17/h2-14,21,24-25H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMSRFGHVKNJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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